Sodium triethanolamine tris(dihydrogen phosphate)
Description
Properties
CAS No. |
66197-79-3 |
|---|---|
Molecular Formula |
C6H15NNa3O12P3 |
Molecular Weight |
455.07 g/mol |
IUPAC Name |
trisodium;2-[bis[2-[hydroxy(oxido)phosphoryl]oxyethyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.3Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
MWIBOTNHGPNIQL-UHFFFAOYSA-K |
Canonical SMILES |
C(COP(=O)(O)[O-])N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium triethanolamine tris(dihydrogen phosphate) typically involves the reaction of triethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete esterification of the hydroxyl groups with dihydrogen phosphate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium triethanolamine tris(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Under specific conditions, it can be reduced to form simpler phosphates.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction may produce simpler phosphates. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Scientific Research Applications
Sodium triethanolamine tris(dihydrogen phosphate) has numerous applications in scientific research:
Chemistry
- Buffering Agent : It is widely used as a buffering agent in various chemical reactions and analytical procedures, helping to maintain stable pH levels during experiments.
- Reagent in Syntheses : The compound serves as a reagent in various chemical syntheses, facilitating reactions that require specific pH conditions.
Biology
- Biochemical Assays : It is employed in buffer solutions for biological assays, ensuring optimal conditions for enzyme activity and stability.
- Stabilizer for Proteins and Enzymes : The compound stabilizes proteins and enzymes by forming complexes that enhance their stability and activity under varying conditions.
Medicine
- Pharmaceutical Formulations : Sodium triethanolamine tris(dihydrogen phosphate) is utilized in pharmaceutical formulations, particularly for topical applications due to its emulsifying properties.
- Drug Delivery Systems : Its buffering capacity aids in optimizing drug release from topical vehicles, enhancing skin permeation and therapeutic effects .
Industry
- Corrosion Inhibitor : The compound acts as a corrosion inhibitor in metalworking fluids, forming protective layers on metal surfaces to prevent oxidation.
- Surfactant and Wetting Agent : It is used in detergents and cosmetics as a surfactant and wetting agent, improving the effectiveness of these products.
Case Study 1: Biochemical Stability
In a study evaluating the stability of enzymes in varying pH conditions, sodium triethanolamine tris(dihydrogen phosphate) was used to maintain optimal pH levels. The results indicated that enzymes retained higher activity levels compared to controls without buffering agents, demonstrating its effectiveness as a stabilizer .
Case Study 2: Pharmaceutical Formulation
A formulation study involving topical analgesics highlighted the role of sodium triethanolamine tris(dihydrogen phosphate) in enhancing skin permeation. The compound improved drug release profiles significantly compared to formulations lacking this buffering agent, suggesting its potential for improving therapeutic efficacy in dermatological applications .
Mechanism of Action
The mechanism of action of sodium triethanolamine tris(dihydrogen phosphate) involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the reversible binding and release of hydrogen ions by the dihydrogen phosphate groups. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .
Comparison with Similar Compounds
Key Properties :
- Solubility : High water solubility due to ionic phosphate groups and hydrophilic TEA .
- Buffering Capacity : Effective in pH 6.8–8.8, comparable to TEA-HCl and Tris-HCl buffers .
- Applications : Used in pharmaceuticals (e.g., hydrogels for drug delivery), cosmetics (e.g., emulsifiers in sunscreens), and industrial processes (e.g., corrosion inhibition) .
Comparison with Similar Compounds
Sodium Dihydrogen Phosphate (NaH₂PO₄)
- Structure: A simple monobasic phosphate salt.
- Buffering Range : pH 5.8–8.0, narrower than the TEA-phosphate complex .
- Applications : Food emulsifier (E339), fertilizer component, and laboratory buffer .
- Key Difference : Lacks the chelating ability of TEA, limiting its use in metal-ion stabilization .
Trisodium Phosphate (Na₃PO₄)
Triethyl Phosphate (TEP)
Amine Phosphates (e.g., Triethanolamine Phosphate)
Table 1: Comparative Properties of Sodium Triethanolamine Tris(dihydrogen phosphate) and Analogues
Biological Activity
Sodium triethanolamine tris(dihydrogen phosphate) (STTP) is a compound with significant potential in various biological applications, particularly in biopharmaceutical processes and as a biochemical agent. This article explores the biological activity of STTP, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
- Molecular Formula : C₆H₁₇NO₁₂P₃.Na
- Molecular Weight : 411.11 g/mol
- Charge : Neutral
Sodium triethanolamine tris(dihydrogen phosphate) functions primarily as a buffering agent and stabilizer in biochemical reactions. Its structure allows it to interact with various biological molecules, influencing their stability and activity. The phosphate groups play a crucial role in:
- pH Stabilization : Maintaining optimal pH levels for enzymatic reactions.
- Metal Ion Chelation : Binding metal ions that are essential for enzyme activity.
1. Cellular Effects
Research indicates that STTP can enhance the solubility and stability of proteins, particularly during purification processes. This is critical in biopharmaceutical applications where protein integrity is paramount.
2. Enzyme Interaction
STTP has been shown to influence the activity of several enzymes through its buffering capacity and ionic interactions. For instance:
- It can stabilize enzyme conformations, preventing denaturation.
- It may enhance enzymatic reactions by providing an optimal ionic environment.
Case Study 1: Protein Purification
A study demonstrated the efficacy of STTP in purifying recombinant proteins from inclusion bodies. The process involved solubilizing the proteins using STTP, which facilitated their refolding into biologically active forms. The results indicated a significant increase in yield and purity compared to traditional methods .
Case Study 2: Endotoxin Removal
In another study focused on biopharmaceutical formulations, STTP was utilized to remove endotoxins from peptide solutions. The presence of STTP improved the efficiency of chromatographic techniques used for purification, leading to higher-quality pharmaceutical products .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₇NO₁₂P₃.Na |
| Molecular Weight | 411.11 g/mol |
| Charge | Neutral |
| Buffering Capacity (pH) | 6.5 - 8.0 |
| Application | Effectiveness |
|---|---|
| Protein Solubilization | High |
| Enzyme Stabilization | Moderate to High |
| Endotoxin Removal | High |
Research Findings
Recent research has highlighted the versatility of STTP in various applications:
- Its role as a stabilizer in vaccine formulations has been noted, where it helps maintain the integrity of active ingredients during storage and transport .
- In biopharmaceutical production, STTP's ability to enhance protein yield and activity during purification processes has been corroborated by multiple studies .
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for sodium triethanolamine tris(dihydrogen phosphate) under environmentally friendly conditions?
- Methodological Answer : A cation exchange resin method can be adapted for synthesizing phosphate-containing compounds. For example, sodium dihydrogen phosphate can be synthesized via ion exchange using sodium chloride and orthophosphoric acid at room temperature, avoiding energy-intensive neutralization processes . Triethanolamine (CAS 102-71-6) can then be introduced under controlled stoichiometric conditions to form the tris(dihydrogen phosphate) derivative. Monitoring reaction completion via thin-layer chromatography (TLC) and purification via column chromatography are recommended .
Q. Which analytical techniques are critical for confirming the structural integrity of sodium triethanolamine tris(dihydrogen phosphate)?
- Methodological Answer : X-ray crystallography is essential for resolving crystal structures of phosphazene derivatives, as demonstrated in phosphazene synthesis studies . Complementary techniques include:
- FTIR spectroscopy to confirm phosphate (P=O, P-O-C) and amine (N-H) functional groups.
- 31P NMR to verify phosphate coordination environments.
- Elemental analysis to validate stoichiometry .
Q. How can researchers prepare stable buffer solutions using sodium triethanolamine tris(dihydrogen phosphate)?
- Methodological Answer : Sodium phosphate buffers are typically prepared by dissolving anhydrous dibasic sodium phosphate (Na₂HPO₄) or monobasic sodium dihydrogen phosphate (NaH₂PO₄) in water. For tris(dihydrogen phosphate) derivatives, adjust pH using triethanolamine (pKa ~7.8) to stabilize the buffer within physiological ranges (pH 6.8–8.0). Precisely calibrate pH with a meter and validate buffering capacity via titrimetry .
Advanced Research Questions
Q. How can mechanistic studies elucidate the coordination behavior of phosphate groups in sodium triethanolamine tris(dihydrogen phosphate)?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics between phosphate groups and metal ions (e.g., Ca²⁺, Mg²⁺). Pair this with density functional theory (DFT) simulations to model electron density distribution and predict coordination sites. Compare experimental results with crystallographic data from structurally analogous phosphazenes .
Q. What experimental strategies resolve contradictions in reported thermal stability data for sodium triethanolamine tris(dihydrogen phosphate)?
- Methodological Answer : Discrepancies may arise from hydration states or impurities. Standardize sample preparation by:
- Thermogravimetric analysis (TGA) under inert atmospheres to assess dehydration steps.
- Differential scanning calorimetry (DSC) to measure phase transitions.
- Cross-validate with powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous phases .
Q. How does sodium triethanolamine tris(dihydrogen phosphate) interact with biomolecules in enzymatic assays?
- Methodological Answer : In assays like Western blotting, phosphate buffers (e.g., sodium dihydrogen phosphate–disodium hydrogen phosphate systems) maintain enzyme stability. For tris(dihydrogen phosphate) derivatives, evaluate inhibition/activation kinetics via Michaelis-Menten assays using model enzymes (e.g., alkaline phosphatase). Monitor ionic strength effects by varying buffer concentrations and measuring activity via spectrophotometry .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
